(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Overview
Description
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a member of the pyrazolopyridine family, which has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 188.27 g/mol. The structure features a tetrahydro-pyrazolo-pyridine core that is modified by a cyclopropylmethyl group at one position and a methanamine at another.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include readily available pyrazole derivatives and cyclopropylmethyl halides. The reactions are conducted under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. Specifically, the compound has shown effectiveness against various ESKAPE pathogens , which are notorious for their antibiotic resistance. For instance, it has been reported to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related pyrazolo compounds against several human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Although specific data for the compound is limited, related compounds in its class have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study involving a series of pyrazolo compounds indicated that modifications to the core structure could enhance antimicrobial efficacy against resistant strains. The specific compound's activity was assessed alongside others in the same chemical family .
- Cytotoxicity Assessment : In a comparative study on various pyrazolo derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 and K562 cell lines. While it did not exhibit significant cytotoxicity within the tested concentration range, it provided insights into structural modifications that could enhance activity .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂ |
Molecular Weight | 188.27 g/mol |
Antimicrobial MIC | 26.7 mM against M. tuberculosis |
Cancer Cell Lines Tested | MCF-7, K562 |
Mechanism of Action | Enzyme inhibition, protein interaction disruption |
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECAENDBQASAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CNCCC3=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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